5,6,11,12-Tetrahydrochrysene
Overview
Description
5,6,11,12-Tetrahydrochrysene is a carbotetracyclic compound with the molecular formula C₁₈H₁₆. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and its role in various scientific research applications, particularly in the study of estrogen receptors .
Mechanism of Action
Target of Action
The primary target of 5,6,11,12-Tetrahydrochrysene (THC) is the estrogen receptor (ER) . The estrogen receptor is a type of protein within cells that is activated by the hormone estrogen. It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth and differentiation .
Mode of Action
THC interacts with its target, the estrogen receptor, by binding to it with high affinity . This binding stimulates the transcriptional activity of the receptor . The THC molecules are based on a rigidified stilbene-like structure and embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence .
Pharmacokinetics
The physical and chemical properties of thc, such as its density (114g/cm3), boiling point (3778ºC at 760 mmHg), and molecular weight (23232000), may influence its pharmacokinetic properties .
Result of Action
The result of THC’s action is the visualization of the estrogen receptor in living cells . The strong fluorescence of the THC permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . This staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .
Biochemical Analysis
Biochemical Properties
5,6,11,12-Tetrahydrochrysene interacts with estrogen receptors (ERs) in scientific research . It has a 10-fold higher affinity for ERβ relative to ERα . It acts as an ERα agonist and as an ERβ antagonist .
Cellular Effects
This compound exerts opposite effects on the transcriptional activity of the two estrogen receptor (ER) subtypes, ER alpha and ER beta . It acts as an ER alpha agonist and as an ER beta antagonist .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors. It stabilizes a conformation of the ER alpha ligand binding domain (LBD) that permits coactivator association and a conformation of the ER beta LBD that prevents coactivator association .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrahydrochrysene typically involves the hydrogenation of chrysene. One common method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction proceeds as follows: [ \text{Chrysene} + 2H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5,6,11,12-Tetrahydrochrysene is extensively used in scientific research, particularly in the study of estrogen receptors. It acts as an agonist of estrogen receptor alpha and an antagonist of estrogen receptor beta. This dual activity makes it a valuable tool for studying the differential roles of these receptors in various biological processes .
Applications in Chemistry
Receptor Studies: Used to study the binding and activity of estrogen receptors.
Synthetic Chemistry: Serves as a precursor for the synthesis of more complex molecules.
Applications in Biology and Medicine
Cancer Research: Investigated for its potential role in modulating estrogen receptor activity in breast cancer.
Endocrinology: Used to study the effects of estrogenic compounds on hormonal regulation.
Applications in Industry
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.
5,11-Diethyl-5,6,11,12-tetrahydrochrysene: A derivative with ethyl groups at positions 5 and 11.
2,8-Dihydroxy-5,6,11,12-tetrahydrochrysene: A hydroxylated derivative.
Uniqueness
5,6,11,12-Tetrahydrochrysene is unique due to its specific binding affinity and activity towards estrogen receptors. Unlike its derivatives, which may have additional functional groups, this compound’s structure allows it to selectively modulate estrogen receptor activity, making it a valuable tool in receptor studies .
Properties
IUPAC Name |
5,6,11,12-tetrahydrochrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172333 | |
Record name | 5,6,11,12-Tetrahydrochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18930-97-7 | |
Record name | 5,6,11,12-Tetrahydrochrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,11,12-Tetrahydrochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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